molecular formula C9H14ClN3O3 B13561394 ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylatehydrochloride

ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylatehydrochloride

Cat. No.: B13561394
M. Wt: 247.68 g/mol
InChI Key: UUQKYYLPFUJPBU-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride: is a complex organic compound with a unique structure that combines elements of pyrazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride typically involves multi-step organic reactions. The starting materials often include ethyl esters and amino compounds, which undergo cyclization and condensation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. Parameters such as temperature, pressure, and pH are optimized to maximize the efficiency of the synthesis process. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

  • Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride
  • Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-4-carboxylate hydrochloride

Comparison: Compared to similar compounds, ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride exhibits unique properties due to the position of the carboxylate group. This structural difference can influence its reactivity, biological activity, and potential applications. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14ClN3O3

Molecular Weight

247.68 g/mol

IUPAC Name

ethyl 6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O3.ClH/c1-2-14-9(13)7-3-11-12-4-6(10)5-15-8(7)12;/h3,6H,2,4-5,10H2,1H3;1H

InChI Key

UUQKYYLPFUJPBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(CC(CO2)N)N=C1.Cl

Origin of Product

United States

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